Chlorhydrate de Naftifine-d3

Vue d'ensemble

Description

Naftifine-d3 Hydrochloride is a deuterium-labeled version of Naftifine Hydrochloride, an allylamine antifungal agent. It is primarily used for the topical treatment of fungal infections such as tinea pedis, tinea cruris, and tinea corporis . The compound exhibits antifungal, antibacterial, and anti-inflammatory properties, making it a versatile agent in dermatological treatments .

Applications De Recherche Scientifique

Naftifine-d3 Hydrochloride has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Naftifine-d3 Hydrochloride primarily targets ergosterol , a sterol found in the cell membranes of fungi, including those responsible for causing fungal infections . Ergosterol plays a crucial role in maintaining the integrity of the fungal cell membrane .

Mode of Action

Naftifine-d3 Hydrochloride interacts with its target, ergosterol, by inhibiting the enzyme squalene 2,3-epoxidase . This enzyme is essential for the biosynthesis of sterols, especially ergosterol . The inhibition of this enzyme results in decreased amounts of sterols, particularly ergosterol, and a corresponding accumulation of squalene in the cells .

Biochemical Pathways

The primary biochemical pathway affected by Naftifine-d3 Hydrochloride is the sterol biosynthesis pathway . By inhibiting the enzyme squalene 2,3-epoxidase, Naftifine-d3 Hydrochloride interferes with the conversion of squalene to 2,3-oxidosqualene, a critical step in the biosynthesis of ergosterol . This disruption leads to a shortage of ergosterol and an accumulation of squalene, affecting the integrity of the fungal cell membrane .

Pharmacokinetics

The pharmacokinetics of Naftifine-d3 Hydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). After topical application, about 4-6% of the drug is systemically absorbed . Naftifine-d3 Hydrochloride is almost completely metabolized in the human body, with a half-life of 2 to 3 days .

Result of Action

The molecular and cellular effects of Naftifine-d3 Hydrochloride’s action involve the disruption of the fungal cell membrane’s integrity . This disruption is due to the shortage of ergosterol and the accumulation of squalene in the cells . As a result, the fungus’s growth is inhibited, leading to its death .

Action Environment

The action, efficacy, and stability of Naftifine-d3 Hydrochloride can be influenced by various environmental factors. For instance, the drug is for topical use only and should be applied to clean, dry skin . The use of occlusive dressings or wrappings should be avoided unless otherwise directed by a clinician . Furthermore, the drug should be stored below 30°C (86°F) to maintain its stability .

Analyse Biochimique

Biochemical Properties

Naftifine-d3 Hydrochloride interacts with various enzymes and proteins. It blocks ergosterol biosynthesis in fungi by inhibiting the enzyme squalene 2,3-epoxidase . This interaction disrupts the cell membrane structure of the fungi, leading to their death .

Cellular Effects

Naftifine-d3 Hydrochloride affects various types of cells and cellular processes. It is primarily used against fungal cells, where it disrupts cell function by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane . This leads to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Naftifine-d3 Hydrochloride involves its binding to the enzyme squalene 2,3-epoxidase, inhibiting its function . This prevents the conversion of squalene to squalene-2,3-epoxide, a crucial step in the biosynthesis of ergosterol . The lack of ergosterol disrupts the integrity of the fungal cell membrane, leading to cell death .

Temporal Effects in Laboratory Settings

Its parent compound, naftifine, has been shown to have a long-lasting antifungal effect .

Dosage Effects in Animal Models

Its parent compound, naftifine, is generally well-tolerated, with adverse effects only reported at high doses .

Metabolic Pathways

Naftifine-d3 Hydrochloride is involved in the ergosterol biosynthesis pathway, where it interacts with the enzyme squalene 2,3-epoxidase . This interaction inhibits the conversion of squalene to squalene-2,3-epoxide, disrupting the production of ergosterol .

Transport and Distribution

Its parent compound, naftifine, is known to accumulate in the stratum corneum (the outermost layer of the skin), where it provides a reservoir for sustained antifungal activity .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the vicinity of the endoplasmic reticulum, where the ergosterol biosynthesis pathway occurs .

Méthodes De Préparation

The preparation of Naftifine Hydrochloride involves several synthetic routes. One method uses N-methyl-1-naphthyl methylamine hydrochloride as a raw material, which undergoes a condensation reaction in the presence of an organic ether solvent, alkali metal carbonate, and a catalyst . Another method starts with 1-naphthoic acid, which reacts with a methylamine water solution in the presence of sulfoxide chloride to form N-methyl-1-naphthamide. This intermediate then reacts with formaldehyde and styrene in a multicomponent reaction catalyzed by Lewis acid, followed by reduction with hydrazine hydrate and potassium hydroxide, and finally acidification with hydrochloric acid to yield Naftifine Hydrochloride .

Analyse Des Réactions Chimiques

Naftifine-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can be performed using hydrazine hydrate and potassium hydroxide.

Substitution: Substitution reactions can occur with various reagents to form different analogs.

Common reagents used in these reactions include sulfoxide chloride, formaldehyde, styrene, hydrazine hydrate, and potassium hydroxide . The major products formed from these reactions are various derivatives and analogs of Naftifine Hydrochloride.

Comparaison Avec Des Composés Similaires

Naftifine-d3 Hydrochloride is unique due to its deuterium labeling, which makes it a valuable tool in analytical studies. Similar compounds include:

Terbinafine Hydrochloride: Another allylamine antifungal agent with a similar mechanism of action.

Butenafine Hydrochloride: An antifungal agent with a broader spectrum of activity.

Tolnaftate: A thiocarbamate antifungal agent with a different mechanism of action.

Naftifine-d3 Hydrochloride stands out due to its specific labeling, which aids in detailed analytical and pharmacokinetic studies.

Propriétés

IUPAC Name |

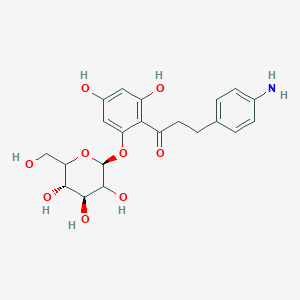

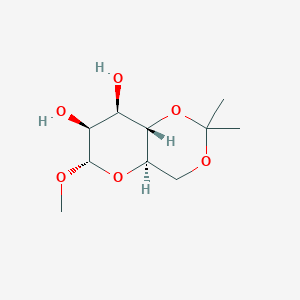

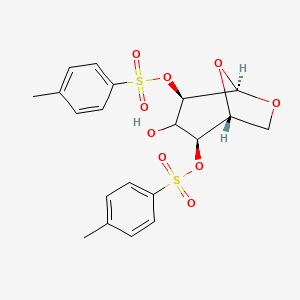

(E)-N-(naphthalen-1-ylmethyl)-3-phenyl-N-(trideuteriomethyl)prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N.ClH/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20;/h2-15H,16-17H2,1H3;1H/b11-8+;/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUNPKFOFGZHRT-KLQXWDQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

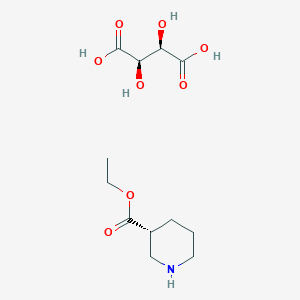

![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B1140203.png)